Denv-IN-9

Antiviral Drug Discovery Dengue Virus Flavivirus Inhibitors

Researchers requiring consistent inhibition across all four dengue serotypes and Zika virus can rely on Denv-IN-9, a direct, conserved-pocket RdRp inhibitor. It delivers submicromolar EC50 values of 0.66-0.88 µM (DENV1-4) and 0.72 µM (ZIKV), with a selectivity index exceeding 280-378. Compared to baicalein, RdRp inhibition is enhanced 6.93-fold (IC50 = 34.85 µM vs. 241.53 µM). The compound is well-tolerated in mice (10 mg/kg IP, 7 days) and supplied with ≥98% HPLC purity, enabling robust, reproducible results in viral fitness, resistance emergence, and host-virus interaction assays.

Molecular Formula C15H9BrO5
Molecular Weight 349.13 g/mol
Cat. No. B12402454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenv-IN-9
Molecular FormulaC15H9BrO5
Molecular Weight349.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)Br)O)O)O
InChIInChI=1S/C15H9BrO5/c16-11-13(19)14(20)12(18)10-8(17)6-9(21-15(10)11)7-4-2-1-3-5-7/h1-6,18-20H
InChIKeyPSPXRBBNOBKNPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Denv-IN-9 Broad-Spectrum Flavivirus RdRp Inhibitor


Denv-IN-9, also designated as Compound 5f or chemically identified as 8-bromobaicalein, is a halogenated flavone derivative that functions as a direct inhibitor of the dengue virus RNA-dependent RNA polymerase (RdRp) [1]. It exhibits submicromolar antiviral activity against all four dengue virus serotypes (DENV1–4) and Zika virus in cell-based assays, with EC50 values ranging from 0.66 to 0.88 µM [1]. The compound was generated via chemical bromination of baicalein and demonstrates significantly enhanced target engagement relative to its parent scaffold [1]. Denv-IN-9 is widely used in preclinical dengue research as a tool compound for RdRp inhibition studies, mechanistic investigations, and combination strategy evaluation [1].

Tool Compound Flavivirus pan-serotype RdRp inhibition study fit
Scaffold Context Baicalein-derived with reported target engagement improvement
Coverage Reported activity against DENV1-4 and Zika virus in cell-based assays

Denv-IN-9 Procurement: Substitution Risks


Dengue virus inhibitors exhibit substantial divergence in their molecular targets, serotype coverage, and potency profiles. Compounds within the same structural class—including flavone analogs such as DENV-IN-7 (EC50 = 70 nM) and tetravalent inhibitors like DENV-IN-10 (EC50 = 0.87–1.36 µM) —display markedly different selectivity and mechanistic fingerprints. Furthermore, non-flavonoid clinical-stage inhibitors (e.g., JNJ-A07, EC50 = 31 nM ; NITD-688, EC50 = 8–38 nM ) target alternative viral proteins (NS3-NS4B interaction and NS4B, respectively) rather than RdRp. Denv-IN-9 is distinguished by its direct, conserved-pocket RdRp inhibition, broad flavivirus coverage, and a well-characterized selectivity index exceeding 280–378 across serotypes [1]. Substituting Denv-IN-9 with another dengue inhibitor without confirmatory target engagement, selectivity, and serotype coverage data risks confounding experimental outcomes and invalidating structure–activity relationship interpretations [1].

Flavone analogs
Selectivity and mechanistic fingerprint may differ from Denv-IN-9; direct RdRp inhibition not guaranteed
Non-flavonoid inhibitors
Target NS3-NS4B or NS4B instead of RdRp, confounding RdRp-specific pathway studies
Parent baicalein
Lower target engagement and selectivity index reported; potency and selectivity may not transfer

Denv-IN-9 Differentiation Evidence


Pan-Serotype Potency vs. Baicalein

Denv-IN-9 demonstrates low micromolar to submicromolar antiviral activity against all four DENV serotypes and Zika virus, with EC50 values consistently ≤0.88 µM [1]. In contrast, the parent compound baicalein requires 2- to 4-fold higher concentrations to achieve comparable viral suppression (EC50 range: 0.93–4.04 µM) [1]. The tetravalent inhibitor DENV-IN-10, while also pan-serotype, exhibits EC50 values ranging from 0.87 to 1.36 µM, with Denv-IN-9 demonstrating superior potency against DENV1 (0.66 vs. 1.36 µM) and comparable potency against DENV2 (0.88 vs. 0.87 µM) [1].

Pan-Serotype Potency vs. Baicalein
Head-to-head
EC50 0.66–0.88 µM (DENV1–4, ZIKV) vs. baicalein 0.93–4.04 µM
Reported pan-serotype potency context; may support cross-serotype mechanistic studies
LLC/MK2 cells, 72 h; plaque reduction/immunostaining
Antiviral Drug Discovery Dengue Virus Flavivirus Inhibitors

RdRp Inhibition vs. Baicalein

Denv-IN-9 directly inhibits recombinant DENV2 RdRp with an IC50 of 34.85 µM, representing a 6.93-fold improvement over baicalein (IC50 = 241.53 µM) in the same enzymatic assay [1]. In contrast, clinical-stage inhibitors JNJ-A07 (EC50 = 31 nM) and NITD-688 (EC50 = 8–38 nM) target NS3-NS4B protein-protein interactions and NS4B, respectively . Denv-IN-9 thus provides a pharmacologically orthogonal tool for dissecting RdRp-dependent replication mechanisms without confounding effects on NS4B or the NS3-NS4B complex.

RdRp Inhibition vs. Baicalein
Head-to-head
IC50 34.85 µM vs. 241.53 µM (6.93-fold improvement)
Supports RdRp-specific mechanistic studies; orthogonal to NS4B/NS3-NS4B inhibitors
Recombinant DENV2 NS5/RdRp in vitro assay
Enzymology RNA Polymerase Target Engagement

Selectivity Index vs. Baicalein

Denv-IN-9 exhibits low cytotoxicity across multiple human and primate cell lines (CC50 >100 µM in THP-1, HepG2, HEK; >250 µM in LLC/MK2; 97.89 µM in Huh7) [1]. Consequently, its selectivity index (SI = CC50/EC50) exceeds 378 for DENV1, 284 for DENV2, 312 for DENV3/4, and 347 for ZIKV [1]. In contrast, baicalein yields SIs of only >178 (DENV1), >61 (DENV2), >210 (DENV3), and >287 (DENV4) [1]. The >4.6-fold SI enhancement for DENV2 underscores the improved therapeutic window conferred by bromination.

Selectivity Index vs. Baicalein
Head-to-head
SI >284–378 (DENV1–4, ZIKV) vs. baicalein >61–287
Reported selectivity window; may reduce cytotoxicity artifacts in long-term assays
LLC/MK2 cells, 72 h; CC50 by MTT-like viability assay
Cytotoxicity Selectivity Index Preclinical Safety

In Vivo Tolerability in Mice

In a pilot in vivo tolerability study, C57BL/6 mice (both infant and adult) received daily intraperitoneal injections of Denv-IN-9 at 10 mg/kg for seven consecutive days [1]. No significant alterations in clinical scoring, body weight, alanine transaminase (ALT), or plasma creatinine (Cr) levels were observed relative to vehicle controls [1]. In comparison, many potent dengue inhibitors (e.g., JNJ-A07, NITD-688) lack publicly accessible in vivo tolerability data at comparable dosing durations .

In Vivo Tolerability
Cross-study comparable
10 mg/kg IP, 7 days; no significant ALT/Cr changes vs. vehicle
Reported in vivo tolerability endpoint context; supports pilot study design
C57BL/6 mice; comparator multi-day data limited
In Vivo Pharmacology Toxicology Animal Model

Early Post-Entry Replication Inhibition

Time-of-addition experiments revealed that Denv-IN-9 (2–10 µM) suppresses infectious virion production by 1–2.5 log10 PFU/mL when added up to 12 hours post-infection, with efficacy declining at later time points [1]. This profile is consistent with an inhibitor acting on viral RNA synthesis (RdRp) rather than entry or assembly. In contrast, entry inhibitors (e.g., flavivirus entry blockers) typically lose activity beyond 2–4 h post-infection, while late-stage inhibitors (e.g., capsid assembly modulators) are effective only after 12 h [2].

Time-of-Addition Profile
Class-level
Effective up to 12 h post-infection; 1–2.5 log reduction at 2–10 µM
Replication-phase activity; suitable for combination studies with entry/maturation inhibitors
DENV2-infected LLC/MK2 cells; viral titer at 48 h
Time-of-Addition Mechanism of Action Combination Therapy

Denv-IN-9 Research & Preclinical Applications


Pan-Serotype Dengue Virus Inhibition

Denv-IN-9 is the preferred tool compound for in vitro studies requiring consistent inhibition across all four dengue serotypes and Zika virus. With EC50 values of 0.66–0.88 µM against DENV1–4 and 0.72 µM against ZIKV [1], it eliminates the need for multiple serotype-specific inhibitors and ensures reproducible results in comparative viral fitness, resistance emergence, and host–virus interaction assays [1]. Researchers evaluating cross-protective strategies or pan-flavivirus drug candidates should select Denv-IN-9 over serotype-biased alternatives.

RdRp Replication Mechanism Studies

For studies focused on the dengue RNA polymerase as a therapeutic target, Denv-IN-9 offers a 6.93-fold improvement in RdRp inhibition (IC50 = 34.85 µM) compared to the parent flavonoid baicalein (IC50 = 241.53 µM) [1]. This enhancement enables more sensitive detection of polymerase inhibition in enzymatic assays and facilitates structure–activity relationship (SAR) exploration around the flavone scaffold [1]. Procurement of Denv-IN-9 is essential for research groups characterizing RdRp active-site binding or developing next-generation polymerase inhibitors.

Cytotoxicity-Controlled Antiviral Assays

Denv-IN-9's high selectivity index (>280–378 across serotypes) [1] makes it ideal for long-term viral replication assays where compound-induced cytotoxicity could confound interpretation. The compound maintains >100 µM CC50 in multiple human cell lines, providing a wide experimental window for dose–response studies [1]. Investigators performing 72-hour plaque reduction, viral yield reduction, or antiviral synergy experiments should utilize Denv-IN-9 to minimize cytotoxicity artifacts and ensure data robustness.

In Vivo Efficacy and Tolerability

Denv-IN-9 is a validated starting point for in vivo proof-of-concept studies in immunocompetent or immunocompromised mouse models of dengue infection. The compound was well-tolerated in C57BL/6 mice at 10 mg/kg IP daily for 7 days, with no significant alterations in liver (ALT) or kidney (Cr) biomarkers [1]. This tolerability data supports the design of short-term efficacy studies in AG129 or other dengue-susceptible mouse strains, and justifies procurement for research groups advancing flavivirus inhibitors toward preclinical development [1].

Application
Selection Property
Validation Focus
Pan-serotype flavivirus inhibition studies
Cross-serotype RdRp inhibition profile
EC50 endpoint review across DENV1-4 and ZIKV
RdRp replication mechanism studies
Target engagement (RdRp) selectivity
Enzymatic IC50 and pathway-specific inhibition
Cytotoxicity-controlled antiviral assays
Selectivity index context
CC50/EC50 window in relevant cell lines
In vivo model pilot studies
Tolerability endpoint context
Repeat-dose tolerability and biomarker monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Denv-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.